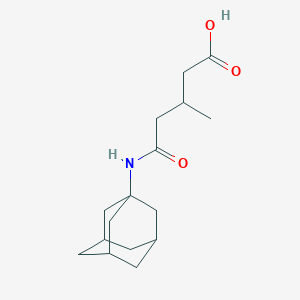
5-(1-Adamantylamino)-3-methyl-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Adamantylamino)-3-methyl-5-oxopentanoic acid, also known as memantine, is a medication used for the treatment of Alzheimer's disease. It was first synthesized in 1968 by Eli Lilly and Company and was approved by the US Food and Drug Administration (FDA) in 2003. Memantine belongs to the class of drugs known as NMDA receptor antagonists and works by regulating the activity of glutamate, a neurotransmitter that is involved in learning and memory.
Mecanismo De Acción
Memantine works by regulating the activity of glutamate, a neurotransmitter that is involved in learning and memory. It acts as a non-competitive antagonist of the NMDA receptor, which is a subtype of glutamate receptor. By blocking the activity of the NMDA receptor, 5-(1-Adamantylamino)-3-methyl-5-oxopentanoic acid reduces the excitotoxicity and neuroinflammation that are associated with Alzheimer's disease.
Biochemical and Physiological Effects:
Memantine has been shown to reduce the levels of amyloid beta, a protein that is involved in the formation of plaques in the brain of Alzheimer's patients. It also reduces the levels of tau protein, which is involved in the formation of neurofibrillary tangles. Memantine has been shown to improve cognitive function, reduce behavioral symptoms, and improve quality of life in Alzheimer's patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(1-Adamantylamino)-3-methyl-5-oxopentanoic acid in lab experiments include its well-established mechanism of action, its ability to regulate glutamate activity, and its potential therapeutic applications in neurological disorders. The limitations of using this compound in lab experiments include its low solubility in water, its potential toxicity at high doses, and its limited bioavailability in the brain.
Direcciones Futuras
Future research on 5-(1-Adamantylamino)-3-methyl-5-oxopentanoic acid could focus on optimizing its synthesis and improving its bioavailability in the brain. It could also investigate its potential use in the treatment of other neurological disorders, such as Huntington's disease and epilepsy. Additionally, research could focus on developing more specific NMDA receptor antagonists that target different subtypes of the receptor to reduce the potential side effects of this compound.
Métodos De Síntesis
The synthesis of 5-(1-Adamantylamino)-3-methyl-5-oxopentanoic acid involves the reaction of 1-adamantylamine with 3-methyl-5-oxo-pentanoic acid under acidic conditions. The resulting product is then purified and crystallized to obtain pure this compound. The synthesis of this compound has been extensively studied, and various modifications have been proposed to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
Memantine has been widely studied for its therapeutic potential in the treatment of Alzheimer's disease. It has been shown to improve cognitive function and reduce the progression of the disease. Memantine has also been studied for its potential use in the treatment of other neurological disorders, such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
Propiedades
Fórmula molecular |
C16H25NO3 |
|---|---|
Peso molecular |
279.37 g/mol |
Nombre IUPAC |
5-(1-adamantylamino)-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C16H25NO3/c1-10(3-15(19)20)2-14(18)17-16-7-11-4-12(8-16)6-13(5-11)9-16/h10-13H,2-9H2,1H3,(H,17,18)(H,19,20) |
Clave InChI |
QVJLTJZUADLGRZ-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)NC12CC3CC(C1)CC(C3)C2)CC(=O)O |
SMILES canónico |
CC(CC(=O)NC12CC3CC(C1)CC(C3)C2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-methyl-1,2-oxazol-3-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B274554.png)
![2-{[4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B274555.png)

![Ethyl 3-[(4-methylphenyl)sulfonyl]quinoxaline-2-carboxylate](/img/structure/B274565.png)
![4-[3-[2-(3-hydroxy-1-benzothiophen-2-yl)-2-oxoethyl]sulfanyl-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274580.png)
![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B274581.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B274582.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B274583.png)
![N-(2-methylphenyl)-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B274584.png)
![Bicyclo[7.1.0]decan-2-one semicarbazone](/img/structure/B274594.png)
![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide](/img/structure/B274595.png)
![4-tert-butyl-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B274599.png)
![7-Tert-butyl-2-(furan-2-yl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B274608.png)
![3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one](/img/structure/B274619.png)